N1,N1-Dipropylethane-1,2-diamine

Descripción general

Descripción

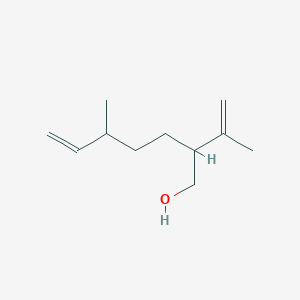

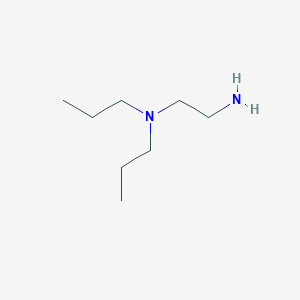

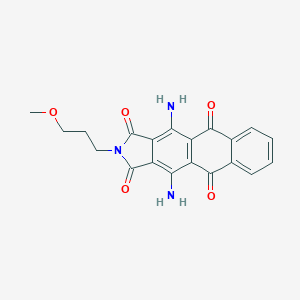

N1,N1-Dipropylethane-1,2-diamine is a chemical compound that serves as a significant building block in the synthesis of various agrochemicals, pharmaceuticals, and organic materials. Its structural flexibility allows for the differentiation of nitrogens and supports diverse substitution patterns essential for chemical synthesis.

Synthesis Analysis

The synthesis of this compound and its derivatives often involves complex chemical reactions aiming to introduce specific functionalities. For instance, a synthesis approach was reported for a mono-protected C-deuterated ethylenediamine synthon from ethylene oxide, showcasing the compound's versatility in chemical modifications (Yang, Hong, & Bonnesen, 2012).

Molecular Structure Analysis

The molecular structure of 1,2-diphenylethane, closely related to this compound, has been studied using gas-phase electron diffraction, revealing predominantly antiperiplanar conformations and significant geometrical parameters like bond lengths and angles, providing insight into the structural characteristics of these compounds (Shen, 1998).

Chemical Reactions and Properties

Chemical reactions involving this compound derivatives highlight the compound's role in forming complex molecular architectures. For example, its use in creating C2-symmetric diamines via organocatalytic asymmetric Mannich reactions demonstrates its importance in synthesizing biologically active natural products and chiral molecular catalysts (Kano, Sakamoto, Akakura, & Maruoka, 2012).

Aplicaciones Científicas De Investigación

Synthesis of Novel Compounds

Research on N1,N1-Dipropylethane-1,2-diamine and related compounds focuses on the synthesis of novel entities with potential applications in various scientific fields. For instance, the synthesis of N1-tritylethane-1,1,2,2-d4-1,2-diamine, a mono-protected ethylenediamine-C-d4, represents a high-yield approach to creating novel syntheses from ethylene oxide-d4, offering insights into the development of deuterated compounds for research and industrial applications (Jun Yang, K. Hong, & P. Bonnesen, 2012).

Organic Electronics

Advancements in organic electronics have also seen contributions from studies on related compounds. For example, N1-(naphthalen-1-yl)-N1,N4-diphenylnaphthalene-1,4-diamine and its derivatives have been synthesized to create host materials for yellow electrophosphorescent devices. These materials exhibit high thermal and morphological stability, indicating their potential in improving the efficiency and durability of organic light-emitting diodes (OLEDs) (Song Zhang et al., 2015).

Catalysis and Sensing Applications

Research on bis-cyclometalated iridium(III) complexes incorporating N1-tritylethane-1,2-diamine ligands has revealed their ability to sense acids and bases through color changes, showcasing a potential application in the development of pH sensors and as catalysts in organic synthesis. The ability of these complexes to initiate aggregation-induced emission (AIE) activity opens new avenues for creating sensitive and selective sensors (Parvej Alam et al., 2015).

Water Desalination

In the field of environmental science, studies have explored the use of diamine-modified graphene oxide membranes for seawater desalination. By tuning the interlayer spacing of graphene oxide with aliphatic terminal diamines, researchers have enhanced the performance of desalination membranes, demonstrating the significant role of diamines in improving water flux and ion rejection rates (Yunlong Qian et al., 2019).

Mecanismo De Acción

Target of Action

N1,N1-Dipropylethane-1,2-diamine, also known as 2-(Di-n-propylamino)ethylamine, primarily targets clay minerals . These minerals are often found in drilling environments, where they can cause wellbore instability and reservoir damage .

Mode of Action

The compound acts as a clay-swelling inhibitor . It interacts with the surface of montmorillonite, a type of clay mineral, to prevent its hydration . The adsorption ability of the compound on the montmorillonite surface is significantly affected by its molecular conformation . Specifically, the dihedral angle of the compound decreases by approximately 20° when adsorbed on the surface of montmorillonite, tending to adsorb in a plane state .

Biochemical Pathways

It’s known that the compound inhibits the hydration of clay minerals, which can reduce the risk of wellbore instability and reservoir damage .

Pharmacokinetics

It’s known that the compound is fully miscible in water , which could potentially influence its bioavailability in aqueous environments.

Result of Action

The primary result of the compound’s action is the inhibition of clay swelling . This reduces the risk of wellbore instability and reservoir damage, which are common problems in drilling environments .

Action Environment

The compound’s action, efficacy, and stability are influenced by environmental factors such as temperature . For instance, the adsorption stability of the compound on the montmorillonite surface decreases with increasing temperature . This is because increasing temperature can lead to more frequent conformational changes, which weaken the interaction between the compound and montmorillonite, thus reducing adsorption stability .

Safety and Hazards

“N1,N1-Dipropylethane-1,2-diamine” is classified as a dangerous substance. It has hazard statements H314-H335, indicating that it causes skin irritation and serious eye irritation . The precautionary statements include P260-P264-P271-P280-P301+P330+P331-P303+P361+P353-P304+P340-P305+P351+P338-P310-P363-P403+P233-P405-P501 .

Direcciones Futuras

Propiedades

IUPAC Name |

N',N'-dipropylethane-1,2-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H20N2/c1-3-6-10(7-4-2)8-5-9/h3-9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMDXQHYISPCTGF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN(CCC)CCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H20N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30931151 | |

| Record name | N~1~,N~1~-Dipropylethane-1,2-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30931151 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

14165-22-1 | |

| Record name | N~1~,N~1~-Dipropylethane-1,2-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30931151 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2-aminoethyl)dipropylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[(4-Cyanophenyl)methyl]benzonitrile](/img/structure/B84387.png)